Cas no 1002032-97-4 (1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine)

1-(2,3,4,6-Tetrafluorophenyl)methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a tetrafluorophenylmethyl group attached to the pyrazole core, enhancing its lipophilicity and metabolic stability. The presence of multiple fluorine atoms may improve binding affinity in target interactions, making it a valuable intermediate for drug discovery. The amine functionality at the 4-position allows for further derivatization, enabling the synthesis of diverse bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where electronic and steric effects are critical for optimizing activity. Suitable for controlled reactions under inert conditions.
1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine structure
1002032-97-4 structure
Product Name:1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine
CAS No:1002032-97-4
MF:C10H7F4N3
MW:245.176295518875
MDL:MFCD04967237
CID:2621372
PubChem ID:7017110
Update Time:2025-11-01

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine
    • 1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine
    • 1-(2,3,4,6-Tetrafluoro-benzyl)-1H-pyrazol-4-ylamine
    • CS-0267880
    • 1-[(2,3,4,6-Tetrafluorophenyl)methyl]-1H-pyrazol-4-amine
    • EN300-228948
    • 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
    • BBL039760
    • AKOS000305918
    • 1002032-97-4
    • STK349277
    • MDL: MFCD04967237
    • Inchi: 1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2
    • InChI Key: QYCFREDMJJEAKC-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1CN1C=C(C=N1)N)F)F)F

Computed Properties

  • Exact Mass: 245.05760988Da
  • Monoisotopic Mass: 245.05760988Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 350.1±42.0 °C at 760 mmHg
  • Flash Point: 165.5±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine Security Information

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1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine Related Literature

Additional information on 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine

Introduction to 1-(2,3,4,6-Tetrafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 1002032-97-4)

1-(2,3,4,6-Tetrafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 1002032-97-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The tetrafluorophenyl substituent in the structure of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine imparts significant electronic and steric effects, making it a valuable candidate for drug development. Fluorine atoms are often introduced into drug molecules to enhance their metabolic stability and improve their pharmacokinetic profiles. The presence of multiple fluorine atoms in the tetrafluorophenyl group can further enhance these properties.

Recent studies have explored the potential of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

In addition to its anti-inflammatory properties, 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine has shown promise as an antiviral agent. Research conducted by a team at the University of California found that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral protein synthesis.

The pyrazole ring system in 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine also contributes to its biological activity. Pyrazoles are known for their ability to form hydrogen bonds and π-stacking interactions with target proteins, which can enhance their binding affinity and selectivity. This property makes them attractive scaffolds for drug design and optimization.

From a synthetic perspective, the preparation of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine involves several well-established chemical reactions. The synthesis typically starts with the formation of the pyrazole ring through a cyclocondensation reaction between a hydrazine derivative and an α-diketone or α-keto acid. The subsequent introduction of the tetrafluorophenyl substituent can be achieved through various methods, such as electrophilic aromatic substitution or cross-coupling reactions.

The physicochemical properties of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine have been extensively characterized. It is a solid at room temperature with a melting point ranging from 85°C to 88°C. The compound is moderately soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. These properties make it suitable for formulation into various dosage forms for preclinical and clinical testing.

In preclinical studies, 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine has demonstrated favorable pharmacokinetic profiles. It exhibits good oral bioavailability and a long half-life in animal models. These characteristics suggest that it may be effective when administered orally or via other routes such as intravenous injection.

The safety profile of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine has been evaluated in several toxicity studies. In vitro assays using human cell lines have shown that the compound is non-cytotoxic at therapeutic concentrations. In vivo studies in rodents have also indicated that it is well-tolerated at doses up to 50 mg/kg without significant adverse effects on major organs or physiological parameters.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize its pharmacological properties. Ongoing clinical trials are evaluating the efficacy and safety of 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine in treating various diseases such as chronic inflammatory conditions and viral infections.

In conclusion, 1-(2,3,4,6-tetrafluorophenyl)methyl-1H-pyrazol-4-amine (CAS No. 1002032-97-4) represents a promising lead compound in medicinal chemistry with potential applications in multiple therapeutic areas. Its unique structural features and favorable biological activities make it an attractive candidate for further development into novel drugs.

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